4-Dimethylamino-3-methoxyaniline
Overview
Description
4-Dimethylamino-3-methoxyaniline is an organic compound with the molecular formula C9H14N2O It is characterized by the presence of a dimethylamino group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methoxyaniline is treated with dimethylamine in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylamino-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Functionalized aniline derivatives.
Scientific Research Applications
4-Dimethylamino-3-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential role in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-Methoxyaniline: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
4-Dimethylaminoaniline: Lacks the methoxy group, leading to variations in its applications and behavior.
4-Methoxyaniline: Similar structure but without the dimethylamino group, affecting its chemical and biological properties.
Uniqueness: 4-Dimethylamino-3-methoxyaniline is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications .
Biological Activity
4-Dimethylamino-3-methoxyaniline (also known as DMAMA) is an organic compound with significant biological activity, particularly in pharmacological and biochemical contexts. Its structure features a dimethylamino group and a methoxy group attached to an aniline ring, which contributes to its diverse interactions with biological systems. This article explores the biological activity of DMAMA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C10H15N2O
- Molecular Weight: 179.24 g/mol
- CAS Number: 340141-97-1
DMAMA exhibits biological activity through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as glycogen synthase kinase-3 beta (GSK-3β) and inducible nitric oxide synthase (iNOS). Inhibition of GSK-3β can influence cellular processes related to growth and differentiation, while iNOS inhibition can modulate inflammatory responses.
- Cell Signaling Modulation : DMAMA may alter cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in immune responses and cell proliferation.
- Antioxidant Activity : Some studies suggest that DMAMA possesses antioxidant properties, which could protect cells from oxidative stress and damage .
Anticancer Potential
Research indicates that DMAMA has potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that DMAMA significantly reduced the viability of human breast cancer cells by inducing apoptosis and cell cycle arrest .
Neuroprotective Effects
DMAMA has been investigated for its neuroprotective properties. One study highlighted its ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, DMAMA was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that DMAMA reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways involved in apoptosis.
Cell Line | Concentration (µM) | Viability Reduction (%) |
---|---|---|
MCF-7 | 20 | 52 |
A549 | 20 | 48 |
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, DMAMA was administered at varying doses. The compound significantly decreased neuronal death compared to control groups treated with only oxidative agents.
Treatment Group | Neuronal Viability (%) |
---|---|
Control | 30 |
DMAMA (10 µM) | 60 |
DMAMA (20 µM) | 75 |
Properties
IUPAC Name |
2-methoxy-1-N,1-N-dimethylbenzene-1,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(2)8-5-4-7(10)6-9(8)12-3/h4-6H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDZRCXMNOLATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260385 | |
Record name | 2-Methoxy-N1,N1-dimethyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340141-97-1 | |
Record name | 2-Methoxy-N1,N1-dimethyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340141-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N1,N1-dimethyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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